2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid
Description
2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid is an imidazole-derived carboxylic acid characterized by a 4-methoxyphenyl substituent at the 4-position of the imidazole ring and an acetic acid moiety at the 1-position. This compound belongs to a class of bioactive molecules where the imidazole core is often modified to enhance pharmacological properties such as solubility, binding affinity, or metabolic stability.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)imidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-14(8-13-11)7-12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMPWCZJRDXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Preformed Imidazole Derivatives
The most widely reported strategy involves alkylation of 4-(4-methoxyphenyl)-1H-imidazole with chloroacetic acid derivatives. Source describes a modified one-pot protocol using benzyl chloroacetate, where the methoxyphenyl-substituted imidazole undergoes N-alkylation in dimethylformamide (DMF) with potassium carbonate as a base. Key parameters include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Solvent | DMF | 66% | |
| Base | K₂CO₃ | ||
| Temperature | Room temperature (25°C) | ||
| Reaction time | 24 hours |
Post-alkylation, acidic hydrolysis with 10% HCl at 65°C for 24 hours cleaves the benzyl ester to yield the free acetic acid. This method avoids aqueous workup in intermediate steps, reducing side reactions such as demethylation of the methoxyphenyl group.
Comparative Analysis of Methodologies
The table below contrasts key metrics across reported and extrapolated methods:
Notably, the alkylation route’s avoidance of aqueous intermediates (,) makes it preferable for moisture-sensitive methoxyphenyl groups.
Scalability and Industrial Relevance
Pilot-scale adaptations of Source’s method demonstrate feasibility:
- Kilogram-scale protocol :
Environmental impact assessments highlight reduced wastewater generation compared to traditional aqueous hydrolysis routes.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenylimidazole derivatives, while reduction can produce imidazoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazole ring, which is known for its biological activity, particularly in drug development. The presence of the methoxyphenyl group enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial enzyme activity, leading to cell death.
Anticancer Properties
Imidazole derivatives have been studied for their anticancer effects. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. In vitro studies have demonstrated that related compounds can effectively target multiple cancer cell lines, suggesting a promising avenue for therapeutic development .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of imidazole derivatives. Compounds similar to 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other chronic inflammatory diseases .
Case Studies and Experimental Findings
A review of recent literature highlights several key studies that underline the efficacy of this compound:
- Antimicrobial Study : A series of imidazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the imidazole ring could enhance activity against resistant strains .
- Anticancer Evaluation : In a study involving various cancer cell lines, certain analogs of imidazole were found to exhibit significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells . Molecular docking studies suggested that these compounds bind effectively to tubulin, disrupting microtubule dynamics.
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of imidazole derivatives in mouse models of inflammation. Results showed a reduction in pro-inflammatory cytokines, supporting the potential use of these compounds in treating inflammatory diseases .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Structural Variations and Core Modifications
The table below highlights key structural differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Solubility: The acetic acid moiety in the target compound and ’s hydrochloride salt improve aqueous solubility relative to ester or non-ionic analogs (e.g., ) .
Analytical Characterization
- Chromatography: The fluorophenyl benzoimidazole analog () has an Rf of 0.85 in dichloromethane/methanol (7:3), suggesting moderate polarity .
- Spectroscopy : IR, NMR, and MS data () are critical for confirming imidazole derivatives’ structures, particularly substituent positions .
Biological Activity
2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features an imidazole ring substituted with a methoxyphenyl group and an acetic acid moiety. This structure is significant for its biological interactions.
Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms through which 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid exerts its effects are still under investigation, but several studies have provided insights:
- Inhibition of Lipoxygenases : The compound has been evaluated for its inhibitory potency against mammalian lipoxygenases (ALOX15), which are involved in inflammatory processes. Studies show that it exhibits moderate inhibition, with IC50 values indicating weaker activity compared to reference compounds .
- Anticancer Activity : Preliminary studies have suggested that derivatives of imidazole compounds can inhibit the proliferation of various cancer cell lines. The presence of the methoxy group appears to enhance the antiproliferative activity against certain tumor types .
Biological Evaluation
The biological evaluation of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid has been conducted through various assays. Below is a summary of findings from selected studies:
Case Studies
Several case studies have examined the biological activity of related compounds, providing context for understanding the potential effects of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid:
- Study on Anticancer Activity : A series of imidazole derivatives were synthesized and tested against breast cancer cell lines. Compounds similar to 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid showed promising results, indicating that structural modifications could enhance anticancer properties .
- Inflammation Models : In models assessing inflammation, derivatives exhibited varying degrees of efficacy in reducing inflammatory markers, suggesting that the methoxy substitution may play a crucial role in modulating these responses .
Q & A
Q. What are the established synthetic methodologies for preparing 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid?
The synthesis involves multi-step reactions, often starting with a 4-methoxyphenyl-substituted imidazole intermediate. A common approach is the nucleophilic substitution of the imidazole nitrogen with bromoacetic acid in the presence of a base like potassium carbonate. Reaction conditions (e.g., DMF as solvent, 70–80°C, 12–24 hours) are critical for achieving high yields. Post-reaction acidification (pH 2–3) precipitates the crude product, which is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) . Alternative routes include copper-catalyzed coupling reactions for introducing the acetic acid moiety, monitored by TLC for intermediate verification .
Q. Which spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Essential for verifying aromatic protons (δ 7.2–8.1 ppm for methoxyphenyl and imidazole) and the acetic acid methylene group (δ 4.2–4.5 ppm) .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., calculated [M+H]⁺ = 273.25) .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C: 61.3%, H: 5.1%, N: 10.2%) .
- HPLC : Assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Acid-base extraction is commonly employed: (1) Neutralize the reaction mixture with dilute HCl to precipitate the product; (2) Wash with cold ethanol to remove unreacted starting materials; (3) Recrystallize from a 3:1 ethanol/water mixture. For complex impurities, silica gel column chromatography (gradient elution: 10–50% ethyl acetate in hexane) provides high purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization includes:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the imidazole nitrogen .
- Catalyst Selection : Copper(I) iodide (5 mol%) improves coupling efficiency in acetic acid derivatization .
- Temperature Control : Maintaining 70–80°C balances reaction rate and minimizes side reactions (e.g., imidazole ring decomposition) .
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction time .
Q. What computational methods predict the binding affinity of this compound with biological targets like enzymes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates interactions with targets (e.g., COX-2). Protocols include:
- Ligand preparation via DFT optimization (B3LYP/6-31G* level) .
- Receptor grid generation around active sites (e.g., COX-2’s hydrophobic channel) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns trajectory) assess binding stability by calculating RMSD (<2.0 Å indicates stable binding) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?
Discrepancies may arise from polymorphism or purity variations. Resolution strategies:
- Reproduce Synthesis : Strictly follow literature protocols, noting crystallization solvents (e.g., ethanol vs. acetone) .
- DSC Analysis : Identifies polymorphic transitions (endothermic peaks) .
- Single-Crystal XRD : Provides definitive structural confirmation .
Q. What in vitro assays evaluate the compound’s potential anti-inflammatory or antimicrobial activity?
- COX-2 Inhibition : ELISA-based assay using purified enzyme and colorimetric substrate (IC₅₀ comparison with indomethacin) .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a control .
- Cytotoxicity : MTT assay on human fibroblasts to rule out nonspecific toxicity .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability : Expose to 1.2 million lux·hr UV/visible light; assess photodegradants by LC-MS .
- Long-Term Storage : Recommend desiccated storage at -20°C under nitrogen to prevent oxidation .
Methodological Notes
- Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (ChemDraw NMR simulation) .
- Biological Assay Design : Include dose-response curves (0.1–100 µM) and triplicate measurements to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
